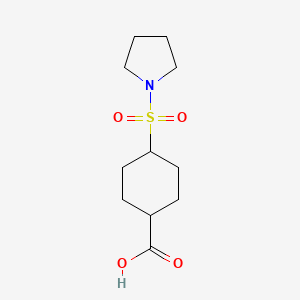
4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid
Description
4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a pyrrolidinylsulfonyl group
Propriétés
Formule moléculaire |
C11H19NO4S |
|---|---|
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
4-pyrrolidin-1-ylsulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h9-10H,1-8H2,(H,13,14) |
Clé InChI |
FHWBOSPUMXPVGY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a cyclohexanol derivative or through the hydrolysis of a nitrile group.
Attachment of the Pyrrolidinylsulfonyl Group: This step involves the reaction of the cyclohexanecarboxylic acid with pyrrolidine and a sulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Cyclohexanol or cyclohexanal derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Applications De Recherche Scientifique
4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the pyrrolidinylsulfonyl group, making it less versatile in terms of chemical reactivity.
Pyrrolidinylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring, carboxylic acid group, and pyrrolidinylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


